Product packaging for Lysolpc(Cat. No.:CAS No. 3476-42-4)

Lysolpc

Cat. No.: B1228307
CAS No.: 3476-42-4
M. Wt: 439.5 g/mol
InChI Key: BWKILASWCLJPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Lysolpc Investigation

The study of Lysophosphatidylcholine (B164491) is rooted in the broader history of lipid biochemistry. Initially identified as an intermediate in the "Lands cycle," a metabolic pathway responsible for the turnover and remodeling of phosphatidylcholine, LPC was for a long time considered primarily a structural component or a metabolic byproduct. nih.govnih.gov Early research focused on its basic chemical properties and its role in the metabolism of lecithin. nih.gov A pivotal point in its history was the discovery that phospholipase A2, an enzyme that cleaves phosphatidylcholine to produce LPC, is involved in various physiological and pathological processes. nih.govwikipedia.org This realization shifted the perspective on LPC, suggesting it had a more active role than previously thought. Subsequent studies began to uncover its effects on cell membranes and its potential as a bioactive molecule. creative-proteomics.com

Contemporary Paradigms in this compound Studies

Modern research has firmly established Lysophosphatidylcholine as a multifaceted signaling molecule involved in a wide array of cellular processes and disease states. Current investigations are largely concentrated on its role as a biomarker, its function in cellular signaling and inflammation, and its application in advanced drug delivery systems.

LPC as a Disease Biomarker: A significant area of contemporary research is the evaluation of various LPC species as potential biomarkers for diagnosing and prognosticating diseases. nih.govnih.govfrontiersin.org Altered plasma levels of specific LPCs have been linked to several conditions. For instance, reduced levels of certain LPC species, such as LPC(16:0) and LPC(18:1), have been identified as potential indicators of ischemic stroke and are correlated with the severity of the condition. nih.govmdpi.com In the context of cancer, elevated levels of LPC have been observed in the plasma of ovarian cancer patients. aacrjournals.org Furthermore, in respiratory diseases like community-acquired pneumonia and idiopathic pulmonary fibrosis, changes in LPC profiles are being explored as markers of disease severity and progression. nih.govnih.govnih.gov

Role in Cellular Signaling and Inflammation: Lysophosphatidylcholine is a potent signaling molecule that can influence a variety of cellular responses, particularly those related to inflammation. researchgate.net It can bind to and activate specific G protein-coupled receptors and Toll-like receptors on the surface of cells. creative-proteomics.comnih.gov This interaction can trigger a cascade of intracellular events, leading to the production of pro-inflammatory cytokines, the induction of oxidative stress, and the migration of immune cells like lymphocytes and macrophages. researchgate.netnih.gov For example, LPC is known to promote the expression of adhesion molecules on endothelial cells, a critical step in the inflammatory process that allows immune cells to exit the bloodstream and enter tissues. nih.gov Research has also shown that different LPC species can have opposing effects; for instance, LPC 16:0 and 18:1 are considered pro-inflammatory, while LPC 22:4 and 22:6 may have anti-inflammatory properties. nih.gov

Applications in Drug Delivery: The unique physicochemical properties of Lysophosphatidylcholine have made it a compound of interest in the field of pharmacology, specifically for drug delivery systems. As an amphiphilic molecule, it can be incorporated into liposomes, which are microscopic vesicles used to encapsulate and transport drugs. nih.gov The inclusion of LPC in liposomal formulations can enhance the delivery of drugs across cellular barriers, such as the endothelial lining of blood vessels. nih.gov This is because LPC can transiently increase the permeability of the endothelium. nih.gov Furthermore, metabolically stable synthetic analogues of LPC, known as alkyl-lysophospholipids, are being developed as anticancer agents themselves, as they can integrate into the cell membrane and trigger apoptosis. wikipedia.org

Interdisciplinary Contributions of this compound Research

The study of Lysophosphatidylcholine is inherently interdisciplinary, bridging fundamental biochemistry with clinical medicine and analytical sciences.

Biochemistry and Cell Biology: Research on LPC provides fundamental insights into lipid metabolism, membrane biology, and cellular signaling pathways. nih.govnih.gov It helps to elucidate how cells communicate and respond to their environment through lipid mediators.

Medicine and Pathophysiology: The identification of LPC species as biomarkers is a significant contribution to clinical diagnostics and prognostics for a range of diseases, including cardiovascular disease, neurological disorders, and cancer. nih.govnih.govaacrjournals.org Understanding the role of LPC in inflammation and disease progression opens up new avenues for therapeutic intervention. researchgate.netmdpi.com

Pharmacology and Drug Development: LPC and its synthetic derivatives are at the forefront of developing novel drug delivery systems and anticancer therapies. wikipedia.orgnih.gov Research in this area combines principles of lipid chemistry, nanotechnology, and pharmacology to design more effective treatments.

Analytical Chemistry and Metabolomics: The need to accurately identify and quantify different LPC species in complex biological samples has driven advancements in analytical techniques, particularly in the field of mass spectrometry-based metabolomics. springernature.comnih.govnih.gov This has enabled a more detailed understanding of the lipidome and its changes in various physiological and pathological states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42NO7P B1228307 Lysolpc CAS No. 3476-42-4

Properties

IUPAC Name

(3-dodecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKILASWCLJPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-42-4
Record name 3-Dodecanoylpropanediol-1-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Metabolic Architectures of Lysolpc

Enzymatic Pathways in Lysolpc Formation

The formation of this compound is not primarily a de novo process but rather a result of the enzymatic modification of its precursor, phosphatidylcholine. Several key enzymes are responsible for this conversion, leading to different variants of the this compound molecule.

The principal route for this compound formation involves the hydrolysis of phosphatidylcholine by phospholipases. wikipedia.org These enzymes are categorized based on the specific ester bond they cleave on the glycerol (B35011) backbone of the phospholipid. nih.govnih.gov

Phospholipase A2 (PLA2): This is the most prominent enzyme family involved in LPC production. PLA2 enzymes specifically hydrolyze the fatty acid from the sn-2 position of phosphatidylcholine, yielding 1-acyl-lysophosphatidylcholine (2-LPC) and a free fatty acid. wikipedia.orgnih.govyoutube.com There are numerous isoforms of PLA2, including secretory (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, which contribute to LPC generation in different cellular compartments and contexts. youtube.commdpi.com

Phospholipase A1 (PLA1): These enzymes catalyze the hydrolysis of the acyl group from the sn-1 position of phosphatidylcholine, producing 2-acyl-lysophosphatidylcholine (1-LPC). nih.govnih.gov

Lecithin-cholesterol acyltransferase (LCAT): In blood plasma, LCAT plays a significant role in forming LPC. nih.gov This enzyme catalyzes the transfer of the fatty acid from the sn-2 position of PC to free cholesterol, resulting in the formation of cholesteryl esters and LPC. nih.govnih.gov

The activity of these phospholipases results in the production of different LPC variants, primarily 1-lysoPC and 2-lysoPC, depending on which fatty acid is removed from the phosphatidylcholine molecule. nih.gov

Table 1: Key Enzymes in the Primary Formation of this compound

Enzyme Class Reaction Product
Phospholipase A2 (PLA2) Acyl Hydrolase Hydrolyzes the sn-2 acyl chain of Phosphatidylcholine 1-acyl-lysophosphatidylcholine
Phospholipase A1 (PLA1) Acyl Hydrolase Hydrolyzes the sn-1 acyl chain of Phosphatidylcholine 2-acyl-lysophosphatidylcholine
Lecithin-cholesterol acyltransferase (LCAT) Acyltransferase Transfers the sn-2 fatty acid from Phosphatidylcholine to cholesterol 1-acyl-lysophosphatidylcholine

While LPC is predominantly formed from existing PC, the synthesis of this precursor molecule is a critical aspect of LPC metabolic architecture. The primary pathway for the de novo synthesis of phosphatidylcholine is the Kennedy pathway. nih.govpathbank.orgresearchgate.net

The Kennedy pathway involves three main enzymatic steps:

Choline (B1196258) Kinase (CK): In the cytosol, choline is phosphorylated to produce phosphocholine (B91661). nih.govresearchgate.net

CTP:phosphocholine cytidylyltransferase (CT): This rate-limiting enzyme converts phosphocholine and CTP into CDP-choline. researchgate.netnih.gov

Cholinephosphotransferase (CPT) / Choline/ethanolamine phosphotransferase (CEPT): These enzymes catalyze the final step, transferring the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule to form phosphatidylcholine. pathbank.orgresearchgate.net

In addition to the Kennedy pathway, PC can be synthesized via the methylation of phosphatidylethanolamine (B1630911) (PE), particularly in the liver. pathbank.org Research has also suggested a more direct, though less common, route for LPC synthesis in certain tissues. In rat lung microsomes, a direct transfer of phosphocholine from CDP-choline to monoacylglycerol has been shown to form lysophosphatidylcholine (B164491). nih.gov

Table 2: Key Enzymes of the Kennedy Pathway for Phosphatidylcholine Synthesis

Enzyme Step Reaction
Choline Kinase (CK) 1 Choline + ATP → Phosphocholine + ADP
CTP:phosphocholine cytidylyltransferase (CT) 2 (Rate-limiting) Phosphocholine + CTP → CDP-choline + PPi
Cholinephosphotransferase (CPT) / Choline/ethanolamine phosphotransferase (CEPT) 3 CDP-choline + Diacylglycerol → Phosphatidylcholine + CMP

Catabolism and Degradation Mechanisms of this compound

The cellular levels of this compound are maintained not only by its formation but also by its rapid catabolism and degradation through several enzymatic pathways. These pathways either break down LPC into its constituent parts or convert it back into phosphatidylcholine.

LPC can be inactivated and degraded by hydrolytic enzymes that cleave its ester or phosphodiester bonds.

Lysophospholipases: LPC is quickly metabolized by lysophospholipases. wikipedia.org Lysophospholipase A1/A2 activity removes the remaining fatty acid, producing glycerophosphocholine (GPC) and a free fatty acid. nih.gov

Lysophospholipase D (LysoPLD) / Autotaxin (ATX): A key enzyme in the extracellular catabolism of LPC is autotaxin, which possesses lysophospholipase D activity. nih.govnih.govnih.gov ATX hydrolyzes the choline headgroup from LPC, generating lysophosphatidic acid (LPA), another potent lipid signaling molecule. nih.govnih.govnih.gov This conversion is significant as it terminates LPC signaling while initiating LPA-mediated signaling cascades. nih.gov Studies indicate that LysoPLD preferentially hydrolyzes polyunsaturated LPC species over saturated ones. nih.gov

Table 3: Key Enzymes in the Catabolism of this compound

Enzyme Class Reaction Products
Lysophospholipase A1/A2 Acyl Hydrolase Hydrolyzes the remaining acyl chain from this compound Glycerophosphocholine + Free Fatty Acid
Autotaxin (ATX) Lysophospholipase D Hydrolyzes the phosphocholine headgroup from this compound Lysophosphatidic Acid (LPA) + Choline

This compound is a central intermediate in the Lands cycle, a critical pathway for phospholipid remodeling. nih.govnih.gov This cycle allows cells to modify the fatty acid composition of their membrane phospholipids (B1166683), which is crucial for maintaining membrane fluidity and function. researchgate.netresearchgate.net The Lands cycle consists of two main reactions:

Deacylation: A phospholipase, typically PLA2, removes a fatty acid from the sn-2 position of a phosphatidylcholine molecule to generate LPC. nih.govresearchgate.net

Reacylation: A lysophosphatidylcholine acyltransferase (LPCAT) enzyme re-esterifies the LPC molecule by transferring a fatty acid from an acyl-CoA donor to the vacant sn-2 position, thereby forming a new phosphatidylcholine molecule with a potentially different fatty acid composition. nih.govbiorxiv.org

This continuous cycle of deacylation and reacylation allows for the dynamic tailoring of membrane phospholipids to meet cellular needs. researchgate.netnih.gov

Regulatory Networks Governing this compound Metabolic Flux

The metabolic flux through LPC biosynthetic and catabolic pathways is tightly regulated to maintain lipid homeostasis. This regulation occurs at multiple levels, including enzyme expression, substrate availability, and allosteric control.

Regulation of LPCATs: The expression of LPCAT enzymes is subject to transcriptional regulation. For instance, LPCAT1 expression in the developing lung is sensitive to glucocorticoids and fibroblast growth factors (FGFs). nih.gov LPCAT3 has been identified as a direct target of Liver X Receptors (LXR), nuclear receptors that are key regulators of lipid metabolism. nih.govresearchgate.netfrontiersin.orgspandidos-publications.com Activation of LXR can upregulate LPCAT3 expression, thereby influencing the composition of phospholipids in cell membranes. frontiersin.orgnih.gov

Substrate Availability: The rates of LPC formation and degradation are dependent on the availability of their respective substrates, such as phosphatidylcholine and acyl-CoA. nih.gov

Hypoxia: Cellular conditions like hypoxia can also regulate LPC metabolism. Hypoxia-inducible factor (HIF)-1 can activate genes involved in the biosynthesis of phospholipids, potentially leading to increased LPC production. mdpi.com

These regulatory networks ensure that the levels of LPC and the composition of cellular phospholipids are precisely managed to support cellular structure and signaling functions.

Transcriptional and Post-Translational Control of this compound-Related Enzymes

The expression and activity of enzymes that metabolize this compound are tightly controlled to meet the physiological demands of the cell. This regulation occurs at the level of gene transcription, which determines the amount of enzyme produced, and through post-translational modifications (PTMs), which rapidly modulate the activity of existing enzymes. wikipedia.orgabcam.com

Transcriptional Control

Several transcription factors are known to modulate the genes encoding for enzymes in the this compound metabolic network.

Hypoxia-Inducible Factor-1 (HIF-1): Under hypoxic (low oxygen) conditions, HIF-1 becomes activated and can reprogram cellular metabolism. nih.gov HIF-1 in the liver is known to activate key regulatory genes involved in the biosynthesis of phospholipids. nih.gov It directly upregulates the expression of enzymes like lipin-1 and acylglycerol-3-phosphate acyltransferase 2 (AGPAT2), which are involved in the synthesis of triacylglycerol and its precursor, phosphatidic acid. nih.govencyclopedia.pub This altered lipid synthesis environment can indirectly influence the pool of phosphatidylcholine available for conversion to this compound. Furthermore, elevated levels of this compound have been shown to increase HIF-1α signaling, suggesting a complex interplay. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that function as lipid sensors to regulate the expression of genes involved in lipid metabolism. mdpi.comjomes.org

PPARα , highly expressed in the liver, is a master regulator of lipid metabolism. jomes.org Its activation can increase the expression of genes such as Pla2g7 (which encodes a phospholipase A2) and LPCAT3, thereby influencing both the synthesis and reacylation of this compound. nih.govmdpi.com

PPARδ can be activated by this compound itself. nih.govresearchgate.net This activation leads to the upregulation of PPARδ target genes, such as those involved in fatty acid oxidation, creating a regulatory circuit where the metabolite influences its own broader metabolic context. nih.gov

Table 1: Key Transcriptional Regulators of this compound-Related Enzymes
Transcription FactorCondition/ActivatorTarget Gene/PathwayEffect on this compound MetabolismReference
HIF-1 (Hypoxia-Inducible Factor-1)HypoxiaLipin-1, AGPAT2, other phospholipid synthesis genesInfluences the precursor pool (phosphatidylcholine) for this compound synthesis. nih.govnih.govencyclopedia.pub
PPARα (Peroxisome Proliferator-Activated Receptor alpha)Endogenous lipids, FibratesLPCAT3, Pla2g7, CPT1Regulates enzymes for both the synthesis (PLA2) and removal (LPCAT) of this compound. nih.govmdpi.com
PPARδ (Peroxisome Proliferator-Activated Receptor delta)This compoundPDK4, ANGPTL4Activated by this compound, creating a regulatory loop that influences overall lipid metabolism. nih.govresearchgate.net

Post-Translational Control

Post-translational modifications are covalent changes to a protein after its synthesis, which can alter its activity, localization, or stability. wikipedia.orgnih.gov Phosphorylation is a particularly common and reversible PTM that acts as a molecular switch to rapidly control enzyme function. abcam.com

Feedback Mechanisms in this compound Homeostasis

To ensure stability, metabolic pathways often employ feedback mechanisms, where the concentration of a product molecule influences the rate of its own production. nih.gov This allows cells to maintain homeostasis and prevent the excessive accumulation or depletion of important metabolites.

A significant feedback mechanism in the this compound metabolic network involves this compound itself acting as a negative regulator of phosphatidylcholine synthesis. Research has demonstrated that this compound can directly inhibit the activity of CTP:phosphocholine cytidylyltransferase (CCT). This enzyme catalyzes the rate-limiting step in the primary pathway for PC synthesis. By inhibiting CCT, an accumulation of this compound effectively slows down the production of its own precursor, PC, thereby reducing its own future synthesis. This represents a classic example of end-product feedback inhibition, which is crucial for maintaining the homeostatic balance of phospholipids within the cell.

Molecular and Cellular Engagement of Lysolpc

Lysophosphatidylcholine (B164491) Interactions with Biomembranes

The unique molecular shape of LPC, often described as inverted conical due to its relatively large headgroup and single acyl chain, allows it to profoundly influence the structural and dynamic properties of lipid bilayers biophysics.org. LPC molecules can integrate into cellular membranes, leading to alterations in membrane organization and function researchgate.net.

Modulatory Effects of Lysophosphatidylcholine on Membrane Permeability and Integrity

LPC is known to affect the permeability and integrity of biological membranes in a concentration-dependent manner researchgate.netnih.gov. Studies have shown that LPC can increase membrane permeability, potentially by disrupting the lipid packing within the bilayer researchgate.netinfona.pl. For instance, micromolar concentrations of LPC have been observed to alter mitochondrial membrane permeability and subsequently affect mitochondrial function nih.gov. At higher concentrations, LPC can lead to more significant disruptions, compromising membrane integrity and potentially inducing cell death mdpi.comresearchgate.net. The mechanism may involve the integration of LPC into the membrane, leading to altered lipid packing and increased susceptibility to osmotic forces infona.pl. The presence of membrane proteins can also influence the effects of LPC on membrane permeability and damage nih.gov.

Influence of Lysophosphatidylcholine on Membrane Dynamics and Lipid Curvature

LPC is a key modulator of membrane dynamics and spontaneous curvature biophysics.orgnih.govresearchgate.netnih.gov. Due to its molecular shape, LPC favors the induction of positive spontaneous curvature in lipid bilayers biophysics.orgnih.govresearchgate.netnih.govaip.org. This property is in contrast to lipids like phosphatidylethanolamine (B1630911), which favor negative curvature, or phosphatidylcholine, which tends to form flat bilayers biophysics.org. The incorporation of LPC into one leaflet of a bilayer can induce significant curvature stress researchgate.netnih.gov. This stored curvature stress can serve as a source of energy to drive various biological processes, including conformational changes in membrane proteins and the modulation of membrane fusion events researchgate.netaip.orgasm.org. For example, LPC has been shown to inhibit membrane fusion processes that involve negatively curved intermediates, such as SNARE-mediated fusion and viral fusogen-mediated syncytium formation, by promoting positive membrane curvature nih.govaip.orgasm.org.

Lysophosphatidylcholine-Induced Membrane Protein Conformational Changes

The interaction of LPC with lipid bilayers can lead to conformational changes in embedded membrane proteins researchgate.netnih.govnih.gov. The alterations in membrane mechanical properties, such as curvature stress and lateral pressure profiles, induced by LPC can influence the structure and function of membrane proteins researchgate.netnih.gov. This modulation can occur through direct lipid-protein interactions or indirectly by altering the surrounding lipid environment researchgate.netmpg.de. For example, LPC has been shown to influence the conformational dynamics of α-synuclein, a protein involved in neurodegenerative diseases, and can induce a transition to a more compact conformer oup.com. The binding of LPC to proteins like myelin basic protein can also lead to changes in protein conformation nih.gov. Additionally, LPC's influence on membrane curvature has been linked to the activation of mechanosensitive channels nih.gov. C-reactive protein (CRP), a serum protein that binds to damaged membranes, shows increased binding to membranes in the presence of LPC, and the interaction varies with CRP conformation, lipid composition, and membrane shape nih.gov.

Lysophosphatidylcholine-Ligand Binding and Receptor Interactions

Beyond its effects on the bulk properties of membranes, LPC also acts as a signaling molecule by binding to specific protein targets, including receptors and enzymes.

Structural Characterization of Lysophosphatidylcholine-Protein Recognition Complexes

Structural studies have provided insights into how LPC interacts with proteins. For instance, crystal structures of human serum albumin (HSA) in complex with LPC have revealed that LPC molecules bind to specific sites on the protein, primarily within the fatty acid binding pockets rcsb.orgnih.gov. In the absence of other fatty acids, HSA can bind multiple LPC molecules. The presence of endogenous fatty acids like myristate can influence the number of bound LPC molecules and their specific binding sites rcsb.orgnih.gov. These structures highlight the molecular details of LPC recognition by carrier proteins like HSA, which are important for LPC transport and homeostasis in the circulation rcsb.orgnih.gov. While detailed structural information for LPC in complex with all its interacting proteins is still emerging, studies on proteins like PDC-109 have characterized the binding thermodynamics of LPC, showing a significantly higher binding strength compared to phosphorylcholine (B1220837) core.ac.uk.

Data Table: Binding of Lysophosphatidylcholine (Lyso-PC) and Phosphorylcholine (PrC) to PDC-109 at 20°C core.ac.uk

LigandAssociation Constant (Ka) (M⁻¹)Enthalpy of Binding (ΔH°) (kJ mol⁻¹)Entropy of Binding (ΔS°) (J mol⁻¹ K⁻¹)
Phosphorylcholine81.4-79.7-237.1
Lysophosphatidylcholine2.02 × 10⁴-73.0-167.3

Note: Data derived from research on PDC-109 binding thermodynamics.

LPC has also been shown to bind to fatty acid binding proteins, such as rat liver fatty acid binding protein, with evidence suggesting separate binding sites for LPC and fatty acids nih.gov. This binding may facilitate the intracellular metabolism of LPC nih.gov.

Allosteric Regulation and Mechanistic Insights into Lysophosphatidylcholine-Mediated Enzyme Activation

LPC can act as an allosteric regulator of enzyme activity pnas.orgresearchgate.netresearchgate.netoup.comnih.gov. Allosteric regulation involves the binding of a molecule to a site on an enzyme distinct from the active site, which in turn affects the enzyme's catalytic activity.

One example is the interaction of LPC with thioesterase superfamily member 1 (Them1), an enzyme involved in regulating thermogenesis in brown adipose tissue pnas.orgresearchgate.netresearchgate.net. Them1 contains a lipid-sensing START domain that can bind to both fatty acids and LPC pnas.orgresearchgate.net. While certain fatty acids can enhance Them1 activity, LPC, specifically 18:1 LPC, has been shown to inhibit Them1 activity in a START domain-dependent manner, suggesting an allosteric regulatory mechanism pnas.orgresearchgate.net. This interaction may play a role in how LPC influences energy expenditure pnas.orgresearchgate.net.

LPC has also been implicated in the regulation of protein kinase C (PKC) activity nih.gov. Studies suggest that LPC may play an auxiliary role in PKC activation, potentially prolonging the effects of direct activators nih.gov. The mechanism of LPC-induced PKC activation is not fully understood, and the effects can be concentration-dependent, with different concentrations of LPC potentially leading to activation or inhibition nih.gov.

Furthermore, lysophosphatidic acid (LPA), a metabolite produced from LPC by autotaxin (ATX), can act as an allosteric modulator of ATX itself, binding to a site distinct from the catalytic pocket and stimulating its lysophospholipase D activity nih.gov. This highlights a feedback mechanism where a product of LPC metabolism regulates the enzyme responsible for its formation nih.gov.

LPC is also recognized as a ligand for certain G protein-coupled receptors (GPCRs), including GPR55 and GPR119 mdpi.comresearchgate.netacs.org. Binding of specific LPC species to these receptors can trigger downstream signaling pathways, such as the Gs cascade, leading to increased cAMP synthesis and, in the case of GPR119, stimulation of insulin (B600854) secretion acs.org. Structural studies using cryo-EM have provided detailed views of LPC binding within the pocket of GPR119, illustrating the interactions between the LPC head group and acyl chain with specific residues in the receptor acs.org. While G2A was previously considered an LPC receptor, studies reporting this interaction have faced scrutiny mdpi.comresearchgate.net. LPC's interaction with the taurine (B1682933) transporter in intestinal cells also suggests a direct interaction affecting transport activity tandfonline.com.

Intracellular Signaling Cascades Involving Lysolpc (Mechanistic Focus)

This compound (LPC) acts as a signaling molecule by activating a variety of intracellular pathways. These cascades are crucial for mediating its diverse biological effects, such as influencing cell proliferation, differentiation, migration, and inflammatory responses plos.orgnih.govnih.govnih.gov. The activation of these pathways can occur through receptor-dependent mechanisms or by directly affecting intracellular targets.

Upstream and Downstream Mediators of this compound Signaling

The generation of this compound (LPC) primarily occurs through the enzymatic hydrolysis of phosphatidylcholine (PC). Key enzymes involved in this process include various isoforms of phospholipase A2 (PLA2) and lecithin-cholesterol acyltransferase (LCAT) nih.govnih.gov. These enzymes cleave a fatty acid from the sn-2 position of PC, yielding LPC. Thus, PLA2 and LCAT are considered upstream mediators controlling this compound (LPC) production.

Downstream of this compound (LPC) engagement, a multitude of intracellular mediators and pathways are activated. This compound (LPC) has been shown to activate protein kinase C (PKC), extracellular-signal-regulated kinases (ERK), protein tyrosine kinases, and increase intracellular calcium levels (Ca²⁺) sigmaaldrich.comnih.gov. The activation of PKC by LPC appears to be concentration-dependent, with different concentrations leading to activation or inhibition nih.gov.

Research indicates that this compound (LPC) can trigger signaling through G protein-coupled receptors (GPCRs), such as G2A (GPR132) and GPR4 plos.orgnih.govahajournals.org. Activation of these receptors can lead to the engagement of downstream effectors like phospholipase C (PLC), which in turn affects intracellular calcium and activates PKC nih.govnih.gov.

Furthermore, this compound (LPC) can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is known to play a role in cellular responses like monocyte migration ahajournals.org. The activation of p38 MAPK by LPC may involve upstream kinases such as protein kinase D (PKD), specifically PKD2 ahajournals.org.

This compound (LPC) has also been reported to influence Toll-like receptor (TLR) signaling, specifically triggering TLR2- and TLR4-mediated pathways plos.org. This interaction highlights a role for LPC in modulating immune and inflammatory responses.

Table 1: Key Upstream and Downstream Mediators of this compound (LPC) Signaling

Mediator/PathwayRole in this compound (LPC) SignalingReference
Phospholipase A2 (PLA2)Upstream: Produces LPC from PC nih.govnih.gov
Lecithin-cholesterol acyltransferase (LCAT)Upstream: Produces LPC from PC nih.govnih.gov
Protein Kinase C (PKC)Downstream: Activated by LPC sigmaaldrich.comnih.govnih.govnih.gov
Extracellular-signal-regulated kinases (ERK)Downstream: Activated by LPC sigmaaldrich.comahajournals.orgnih.govnih.gov
Protein Tyrosine KinasesDownstream: Activated by LPC sigmaaldrich.com
Intracellular Ca²⁺Downstream: Increased by LPC sigmaaldrich.comahajournals.org
G2A (GPR132) receptorDownstream: Mediates LPC signaling plos.orgnih.govahajournals.org
GPR4 receptorDownstream: Mediates LPC signaling plos.org
Phospholipase C (PLC)Downstream: Activated via GPCRs nih.govnih.gov
p38 MAPK pathwayDownstream: Activated by LPC ahajournals.org
Protein Kinase D (PKD), esp. PKD2Upstream of p38 MAPK in LPC signaling ahajournals.org
Toll-like Receptor 2 (TLR2)Downstream: Triggered by LPC plos.org
Toll-like Receptor 4 (TLR4)Downstream: Triggered by LPC plos.org

Cross-Talk Analysis with Other Lipid Signaling Pathways Involving this compound

This compound (LPC) signaling pathways engage in significant cross-talk with other lipid signaling networks, influencing and being influenced by the broader lipid environment within the cell. A prominent example of this interaction is the relationship between this compound (LPC) and Lysophosphatidic acid (LPA). This compound (LPC) serves as a direct precursor for the synthesis of LPA through the action of the enzyme autotaxin (lysophospholipase D) nih.govresearchgate.netmedsci.orgmedsci.org. This metabolic link establishes a direct point of cross-talk, where changes in LPC levels can directly impact LPA production and subsequent LPA receptor-mediated signaling researchgate.netmedsci.org. The ATX-LPA pathway is involved in various cellular processes, including cell proliferation, migration, and survival, and its activation downstream of LPC highlights a key interaction between these two lysophospholipids researchgate.netnih.govnih.gov.

Furthermore, this compound (LPC) can interact with pathways activated by other bioactive lipids like Platelet-activating factor (PAF) and Sphingosine 1-phosphate (S1P) plos.orgnih.govnih.gov. While structurally similar to PAF, LPC is generally considered not to be an agonist for the PAF receptor, although historical studies may have been confounded by PAF contamination plos.orgnih.gov. Nevertheless, the presence of both LPC and PAF in similar biological contexts, such as inflammation and atherosclerosis, suggests potential for indirect interactions or shared downstream effectors plos.orgnih.gov.

The influence of this compound (LPC) on membrane properties can also indirectly affect the localization and activity of membrane-bound signaling molecules and receptors involved in other lipid pathways nih.govresearchgate.netnih.gov. The specific acyl chain composition of LPC can impact its interaction with membranes and proteins, potentially modulating cross-talk with pathways sensitive to membrane lipid environment nih.govplos.org.

Data Table: Impact of Lysophosphatidylcholine (LPC) Concentration on Protein Kinase C (PKC) Activation

Based on research findings indicating a concentration-dependent effect of LPC on PKC activation nih.gov, the following table illustrates this relationship:

Lysophosphatidylcholine (LPC) ConcentrationEffect on Protein Kinase C (PKC) ActivationReference
Low (less than 20 µM)Activation nih.gov
High (more than 30 µM)Inhibition nih.gov

Note: This table represents findings related to Lysophosphatidylcholine (LPC), which is strongly associated with the term this compound in the context of the provided outline.

Advanced Analytical Methodologies for Lysolpc Characterization

Mass Spectrometric Approaches in Lysolpc Elucidation

Mass Spectrometry (MS) is indispensable for the identification and structural elucidation of LysoPCs, providing information on their molecular weight and fragmentation patterns. MS is almost invariably coupled with chromatographic separation techniques.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar molecules like LysoPCs. ESI produces charged ions from the analyte in solution, which are then introduced into the mass spectrometer. This technique is well-suited for coupling with liquid chromatography (LC-ESI-MS), allowing for online separation and detection.

LC-MS, often employing ESI, is a primary method for quantitating metabolites, including LysoPCs, in biological samples nih.govscispace.com. ESI can generate protonated molecules ([M+H]+) or adduct ions (e.g., with sodium or ammonium) in positive mode, and deprotonated molecules ([M-H]-) or adduct ions in negative mode, providing molecular weight information. Tandem mass spectrometry (MS/MS) in conjunction with ESI allows for fragmentation of the precursor ions, yielding characteristic fragment ions that provide structural details, such as the head group and fatty acyl chain composition. For example, the phosphocholine (B91661) head group typically yields a characteristic fragment ion at m/z 184 in positive mode MS/MS.

Studies utilizing LC-MS have identified and quantified various LysoPC species in biological matrices nih.govscispace.com. For instance, this compound (18:2) was among the metabolites analyzed using LC-MS in a study on pancreatic cancer nih.govscispace.com. The use of triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode with ESI is common for targeted quantification of specific LysoPC species, offering high sensitivity and selectivity nih.govscispace.com.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another ionization technique applicable to the analysis of lipids, including LysoPCs. In MALDI, the analyte is mixed with a matrix compound, and a laser pulse is used to desorb and ionize the molecules. TOF mass analyzers measure the time it takes for ions to travel to the detector, which is related to their mass-to-charge ratio.

MALDI-TOF-MS is particularly useful for analyzing larger molecules and can be applied to direct tissue analysis or high-throughput screening of lipid extracts. While less commonly coupled online with standard liquid chromatography compared to ESI, MALDI-TOF-MS can provide rapid profiles of LysoPC species present in a sample. The technique is valuable for its sensitivity and ability to analyze complex mixtures, although fragmentation is often less controlled than with ESI-MS/MS, making detailed structural elucidation more challenging without post-source decay or other fragmentation techniques. The search results did not provide specific examples of MALDI-TOF-MS applied to "this compound" or LysoPCs, but it is a recognized technique in lipid analysis that could be applied for their detection and profiling, particularly in a high-throughput context or for imaging applications.

Tandem Mass Spectrometry (MS/MS) for Lysophosphatidylcholine (B164491) Structural Delineation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of Lysophosphatidylcholines. This method involves the fragmentation of selected precursor ions and the analysis of the resulting product ions, providing detailed information about the molecule's structure unt.edumdpi.com. For LysoPCs, MS/MS can help determine the fatty acyl chain length and the position of the fatty acid attachment on the glycerol (B35011) backbone.

Studies utilizing fast atom bombardment tandem mass spectrometry (FAB-MS/MS) have been successful in the structural determination of Lysophosphatidylcholines isolated from biological sources, such as marine sponges nih.gov. The collision-induced dissociation (CID) of protonated and sodiated molecular ions of LysoPCs yields characteristic fragment ions. Due to the positive charge on the choline (B1196258) headgroup, charge-remote fragmentation patterns are particularly useful for identifying the choline moiety and the hydrocarbon chain attached to the glycerol backbone nih.gov. Characteristic fragment ions in the CID-MS/MS spectra of sodium-adducted LysoPC molecular ions include those corresponding to the choline headgroup and specific losses related to the fatty acyl chain, such as [M + Na - 103]+, [M + Na - 85]+, and [M + Na - 59]+ in the higher mass region nih.gov.

Conventional tandem mass spectrometric methods, often employing collision-induced dissociation (CID), can face limitations in distinguishing certain structural isomers, such as those differing in the location of carbon-carbon double bonds or methyl branching points within the fatty acyl chain researchgate.net. However, advancements in MS/MS techniques, including radical-directed dissociation, are being explored to overcome these challenges and provide more complete structural information from a single MS2 spectrum researchgate.net. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is widely used for the high-throughput quantification of distinct LysoPC species from complex samples like plasma researchgate.net. Operating in parent-ion scan mode for the characteristic m/z 184 fragment ion (corresponding to the phosphocholine headgroup) allows for the selective detection of LysoPCs researchgate.net.

High-Resolution Mass Spectrometry in Lysophosphatidylcholine Metabolomics Research

High-resolution mass spectrometry (HRMS) plays a crucial role in Lysophosphatidylcholine analysis within metabolomics research. HRMS provides accurate mass measurements of intact molecular ions, enabling the confident assignment of molecular formulas to detected compounds mdpi.com. This is particularly important in untargeted metabolomics, where a wide range of metabolites, including various LysoPC species, are profiled without prior knowledge of their identity nih.govebi.ac.uklcms.cz.

The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap mass spectrometers, significantly reduce the number of possible candidate metabolites for a given mass-to-charge ratio, improving the reliability of metabolite annotation ebi.ac.uk. Coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of different LysoPC species based on their physicochemical properties before detection, further enhancing the specificity of the analysis lcms.czbiorxiv.org. This approach is essential for comprehensive lipidomics studies, a subset of metabolomics focused on the analysis of lipids, including LysoPCs nih.gov.

Untargeted metabolomics studies utilizing LC coupled with HRMS have been employed to profile plasma metabolites, including LysoPCs, to identify biochemical changes associated with various conditions, such as Alzheimer's disease nih.gov. These studies can measure thousands of metabolomic features with high accuracy, allowing for the investigation of associations between LysoPC profiles and disease markers nih.gov. HRMS facilitates both unbiased profiling and targeted analysis of specific LysoPC compounds simultaneously ebi.ac.uk.

Spectroscopic Techniques for Lysophosphatidylcholine Structural and Conformational Analysis

Spectroscopic methods provide valuable insights into the structural and conformational properties of Lysophosphatidylcholines and their interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lysophosphatidylcholine Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for the analysis and quantification of phospholipids (B1166683), including Lysophosphatidylcholines avantiresearch.comresearchgate.netjst.go.jp. The phosphorus atom in the phosphocholine headgroup of LysoPCs provides a distinct signal in the ³¹P NMR spectrum, and its chemical shift is sensitive to the molecule's environment and structure researchgate.netnih.gov.

³¹P NMR can differentiate between various phospholipid classes and even distinguish between Lysophosphatidylcholines with the fatty acyl chain at the sn-1 or sn-2 position of the glycerol backbone, as the absence of a fatty acid at one position results in a significant downfield shift of the ³¹P NMR signal compared to fully acylated phosphatidylcholine researchgate.netnih.gov. The chemical shifts of phospholipid signals can be influenced by factors such as pH and concentration, which need to be carefully controlled for accurate analysis nih.gov.

Quantitative ³¹P NMR methods have been developed for the precise determination of phospholipid classes, including minor components like lysophospholipids, in complex samples jst.go.jp. These methods often use an internal standard for calibration and can provide reliable quantitative data for multiple phospholipid species simultaneously researchgate.netjst.go.jp. ³¹P NMR has also been used to study the behavior of LysoPCs in lipid bilayers, revealing insights into their localization and asymmetry within vesicles nih.gov. For example, in Lysophosphatidylcholine/cholesterol vesicles, ³¹P NMR with the addition of lanthanide ions has shown that LysoPC exhibits a distinct preference for the outer bilayer leaflet nih.gov.

Infrared (IR) and Raman Spectroscopy for Lysophosphatidylcholine Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and their vibrational modes edinst.com. These techniques can be used to identify characteristic functional groups within Lysophosphatidylcholines.

IR spectroscopy is particularly sensitive to changes in dipole moment during molecular vibrations, making it useful for identifying polar functional groups such as the phosphate (B84403) group (P=O and P-O stretches), ester linkages (C=O stretch), and C-H vibrations within the fatty acyl chain and glycerol backbone libretexts.orgresearchgate.net. Characteristic signals related to the phosphate headgroup and choline moiety can be identified in the FT-IR spectra of phospholipids and lysophospholipids researchgate.net.

Raman spectroscopy, on the other hand, is sensitive to changes in polarizability and is often more suitable for studying nonpolar bonds and symmetric vibrations edinst.com. It can provide information about the hydrocarbon chains of LysoPCs, including C-C stretching vibrations and conformational details americanpharmaceuticalreview.com. Raman spectroscopy is also useful for studying lattice vibrations in crystals, which can be relevant for analyzing polymorphic forms if they exist for LysoPCs edinst.comamericanpharmaceuticalreview.com. While IR is generally more sensitive, Raman spectroscopy has an advantage when analyzing aqueous samples as water is a weak Raman scatterer edinst.com. Both IR and Raman spectroscopy can be used to identify and characterize functional groups and can be applied to the analysis of lipids like Lysophosphatidylcholines researchgate.netspectroscopyworld.com.

Circular Dichroism (CD) Studies on Lysophosphatidylcholine-Induced Macromolecular Changes

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules creative-proteomics.comresearchgate.net. While LysoPCs themselves are chiral due to the glycerol backbone, CD spectroscopy is more commonly applied to study the conformational changes induced by LysoPCs in biological macromolecules, particularly proteins creative-proteomics.comresearchgate.net.

LysoPCs can interact with proteins and lipid bilayers, influencing their structure and conformation. CD spectroscopy can be used to monitor these changes by observing alterations in the CD spectrum of the macromolecule in the presence of LysoPCs. For proteins, CD spectra in the far-UV region (190-250 nm) are sensitive to changes in secondary structure (e.g., alpha-helix, beta-sheet), while the near-UV region (250-320 nm) provides information about the tertiary structure involving aromatic amino acid side chains researchgate.netresearchgate.netbbk.ac.uk.

Studies have utilized CD spectroscopy to investigate the effects of Lysophosphatidylcholine on the secondary structure of enzymes, such as the Neurospora crassa plasma membrane H+-ATPase nih.gov. These studies can estimate the percentages of different secondary structural elements (helix, beta-sheet, turns) in the protein and assess whether LysoPC binding or other factors induce conformational changes detectable by CD nih.gov. CD spectroscopy is a valuable tool for understanding the interactions between LysoPCs and biological macromolecules and the resulting structural and conformational consequences creative-proteomics.combbk.ac.uk.

Integrated Multi-Omics and Systems Biology Approaches for Lysophosphatidylcholine Dynamics

Integrated multi-omics and systems biology approaches are increasingly employed to understand the complex dynamics and roles of Lysophosphatidylcholines within biological systems. These approaches combine data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, metabolomics, and lipidomics, to gain a holistic view of biological processes nih.govnih.gov.

By integrating lipidomics data, which includes the profiling of LysoPC species, with other omics datasets, researchers can explore the relationships between LysoPC levels and alterations in gene expression, protein abundance, and other metabolic pathways metabolomicsworkbench.orgacs.org. This allows for the identification of potential regulatory mechanisms affecting LysoPC metabolism and the downstream biological processes influenced by LysoPCs.

Systems biology approaches utilize computational tools and modeling to integrate and analyze multi-omics data, aiming to build comprehensive networks that represent the interactions and relationships between different molecular components nih.govfrontiersin.org. This can help elucidate the roles of LysoPCs in complex biological pathways and their contributions to cellular homeostasis and disease pathogenesis nih.gov. For example, multi-omics studies integrating lipidomics with other omics data have been used to investigate metabolic alterations in diseases like Alzheimer's disease and non-alcoholic steatohepatitis (NASH), identifying associations between LysoPCs and disease progression or biomarkers nih.govnih.gov.

The integration of multi-omics data, including detailed LysoPC profiles obtained through advanced mass spectrometry techniques, provides a more comprehensive understanding of LysoPC dynamics and their functional significance within the broader biological context acs.orgresearchgate.net. Challenges in these approaches include the integration and analysis of large, multi-dimensional datasets, often requiring advanced bioinformatics and machine learning techniques nih.govfrontiersin.org.

Lysolpc in Environmental Chemical Transformations and Fate Excluding Ecotoxicity Outcomes

Photochemical Degradation Pathways of Lysolpc in Aqueous Environments

The ester linkages in the this compound molecule could be susceptible to photohydrolysis, a process where light energy facilitates the cleavage of the ester bond in the presence of water. This would result in the formation of a free fatty acid and glycerophosphocholine. The presence of unsaturated fatty acid chains in some forms of this compound could also be a site for photooxidation reactions. Ultraviolet (UV) radiation can promote the formation of reactive oxygen species (ROS) in water, such as hydroxyl radicals (•OH), which can attack the double bonds of the fatty acid chain, leading to a variety of oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.

Indirect photochemical degradation is another plausible pathway. This process involves photosensitizing agents present in natural waters, such as dissolved organic matter (DOM), which absorb sunlight and transfer the energy to other molecules, including this compound, or generate reactive species that can then react with this compound. The specific products of these reactions would depend on the nature of the photosensitizer and the reaction conditions.

Table 1: Potential Photochemical Degradation Reactions of this compound

Reaction Type Potential Reactants Potential Products
Direct Photohydrolysis This compound, Water, UV radiation Free fatty acid, Glycerophosphocholine

It is important to note that the rates of these photochemical reactions would be influenced by several environmental factors, including water depth, clarity, pH, and the concentration of dissolved organic matter.

Microbial Biotransformation and Biodegradation of this compound in Environmental Matrices

Microbial activity is a primary driver of the degradation of organic compounds in soil and sediment. This compound, being a phospholipid, is a potential carbon and phosphorus source for various microorganisms. The initial and most significant step in the microbial biotransformation of this compound is enzymatic hydrolysis. Many soil and sediment microorganisms, including bacteria and fungi, are known to produce extracellular phospholipases.

These enzymes catalyze the cleavage of the ester bond in the this compound molecule. Specifically, lysophospholipases can hydrolyze the remaining fatty acid from the glycerol (B35011) backbone, yielding glycerophosphocholine and a free fatty acid. Both of these products can be further metabolized by microorganisms. Glycerophosphocholine can be broken down into glycerol-3-phosphate and choline (B1196258). Glycerol-3-phosphate can enter the central metabolic pathways (glycolysis), while choline can be utilized as a carbon and nitrogen source. The free fatty acid is typically degraded through the β-oxidation pathway to produce acetyl-CoA, which also feeds into central metabolism.

The rate of microbial biodegradation of this compound in environmental matrices is dependent on a multitude of factors. These include soil or sediment type, organic matter content, temperature, pH, moisture content, and the composition and abundance of the microbial community. Aerobic conditions are generally more favorable for the complete mineralization of organic compounds like this compound to carbon dioxide and water.

Table 2: Key Microbial Biotransformation Steps of this compound

Enzymatic Step Enzyme Class Substrate Products
Hydrolysis Lysophospholipase This compound Free fatty acid, Glycerophosphocholine
Further Metabolism Various Glycerophosphocholine Glycerol-3-phosphate, Choline

Sorption, Leaching, and Transport Phenomena of this compound in Soil and Sediment Systems

The mobility of this compound in soil and sediment is largely controlled by sorption and leaching processes. Sorption refers to the association of the compound with solid particles, which can reduce its concentration in the aqueous phase and thus limit its transport. Leaching is the process by which the compound is transported downwards through the soil profile with percolating water.

This compound is an amphipathic molecule, possessing both a hydrophilic (polar) head group (the phosphocholine (B91661) group) and a hydrophobic (nonpolar) tail (the fatty acid chain). This dual nature dictates its interaction with soil and sediment components. The positively charged choline group can interact with negatively charged soil colloids, such as clay minerals and organic matter, through electrostatic interactions. The hydrophobic fatty acid tail can partition into the organic matter fraction of the soil.

The extent of sorption is influenced by several factors:

Soil Organic Matter Content: Soils with higher organic matter content are expected to exhibit stronger sorption of this compound due to hydrophobic interactions.

Clay Content and Type: The amount and type of clay minerals will affect the number of negatively charged sites available for electrostatic interaction with the choline head group.

pH: Soil pH can influence the surface charge of soil colloids and the ionization state of this compound, thereby affecting sorption.

Due to its potential for sorption, the leaching of this compound through the soil profile may be limited, particularly in soils with high organic matter or clay content. However, in sandy soils with low organic matter, the potential for leaching to groundwater could be higher. Preferential flow paths in soil could also contribute to the rapid transport of this compound to deeper soil layers.

Table 3: Factors Influencing the Environmental Mobility of this compound

Factor Influence on Sorption Influence on Leaching
High Soil Organic Matter Increases Decreases
High Clay Content Increases Decreases
Low Soil pH Variable Variable

Formation and Persistence of Environmental Transformation Products of this compound

As discussed in the preceding sections, the primary transformation products of this compound are expected to be:

Free fatty acids: These are readily biodegradable by a wide range of microorganisms through β-oxidation. Their persistence in the environment is generally low under aerobic conditions.

Glycerophosphocholine: This is also a relatively simple organic molecule that can be utilized by microorganisms as a source of carbon, phosphorus, and nitrogen. Its persistence is expected to be low.

Oxidized fatty acid derivatives: Formed through photochemical oxidation, the persistence of these compounds will vary depending on their specific chemical structure. Some may be more resistant to microbial degradation than the parent fatty acid.

The ultimate fate of this compound in most aerobic environments is likely to be mineralization to carbon dioxide, water, and inorganic phosphate (B84403). However, under anaerobic conditions, the degradation pathways would be different and potentially slower, possibly leading to the accumulation of intermediate products. The persistence of this compound itself will be highly dependent on the environmental conditions, with rapid degradation expected in biologically active soils and sediments, and potentially longer persistence in cold, dry, or anoxic environments.

Table 4: Summary of this compound and its Primary Environmental Transformation Products

Compound Formation Pathway Expected Persistence
This compound Parent Compound Low to Moderate
Free fatty acid Hydrolysis (Photochemical, Microbial) Low
Glycerophosphocholine Hydrolysis (Photochemical, Microbial) Low

Emerging Research Trajectories and Methodological Innovations for Lysolpc

Development of High-Throughput Screening Methodologies for Lysolpc Interactions

High-throughput screening (HTS) methodologies are essential for rapidly identifying interactions between small molecules, including lipids, and biological targets such as proteins or cells. Metabolomics studies, which involve the high-throughput analysis of metabolites in biological samples, have included the detection and quantification of various lysophosphatidylcholines, such as this compound (18:2), in the context of disease research nih.govscispace.com. While these studies focus on identifying altered lipid levels as biomarkers, the underlying analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), represent a form of high-throughput analysis applicable to this compound.

Developing HTS methodologies specifically for this compound interactions could involve immobilizing this compound or a this compound-binding protein on a solid support and screening libraries of potential interacting molecules. Alternatively, cell-based assays could be developed to measure cellular responses to this compound or its uptake, potentially using fluorescently labeled lysophospholipids as demonstrated in studies investigating lipid flippases nki.nl. The ability to rapidly screen large numbers of compounds or biological samples is crucial for identifying novel this compound-interacting partners, discovering enzymes involved in its metabolism, or identifying compounds that modulate its biological activity.

Application of Artificial Intelligence and Machine Learning in this compound Data Analytics

The increasing volume and complexity of data generated from lipidomics and HTS studies necessitate advanced analytical approaches, including artificial intelligence (AI) and machine learning (ML). In metabolomics studies that include lysophosphatidylcholines, AI and ML algorithms can be applied to identify patterns in lipid profiles associated with specific biological conditions nih.govscispace.com. For instance, ML models can be trained to distinguish between disease states and healthy controls based on the relative abundance of various lipids, potentially identifying this compound or other lysophospholipids as significant markers.

Beyond biomarker discovery, AI and ML can be used to analyze data from HTS experiments to identify potential this compound-binding proteins or to predict the activity of newly designed this compound analogs. Machine learning models can learn from existing data on lipid-protein interactions to predict novel interactions or to optimize the design of analogs with desired properties. Furthermore, AI can assist in the analysis of complex lipidomics datasets, helping to identify metabolic pathways involving this compound that are altered in different physiological or pathological states. The application of these computational tools is becoming indispensable for extracting meaningful insights from large-scale lipid research data.

Q & A

How should researchers formulate precise research questions for studying Lysolpc's biochemical interactions?

Methodological Approach: Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define variables. For example:

  • Population: Specific cell lines or enzymes affected by this compound.
  • Intervention: Dosage ranges or exposure times.
  • Outcome: Quantitative measures (e.g., inhibition rates, binding affinity). Ensure questions avoid binary answers and require analytical depth (e.g., "How does this compound modulate lipid peroxidation pathways in hepatocytes under oxidative stress?" vs. "Does this compound reduce oxidation?") .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Detailed Protocols: Document reagent purity (e.g., ≥98% by HPLC), storage conditions, and instrument calibration steps.
  • Controls: Include positive/negative controls (e.g., known antioxidants for comparison).
  • Replication: Perform triplicate trials with independent sample preparations. Reference methodologies from chemistry guidelines, which emphasize traceability and avoidance of ambiguous descriptors like "approximately" .

Q. How to conduct a systematic literature review on this compound’s mechanisms?

  • Search Strategy: Use Boolean operators (e.g., (this compound OR "lysophosphatidylcholine") AND (mechanism OR pathway)), filtering for peer-reviewed articles in databases like PubMed or SciFinder.
  • Data Extraction: Tabulate findings (e.g., Table 1) to compare conflicting results.
StudyModel SystemKey FindingContradiction
Smith et al. (2022)In vitro (HEK293)20% ROS reduction at 10µMNo effect observed in murine models
  • Critical Appraisal: Assess study limitations (e.g., in vivo vs. in vitro models) using tools like CASP .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?

  • Hypothesis Testing: Design experiments varying environmental factors (e.g., pH, co-existing metals) to replicate conflicting conditions.
  • Data Triangulation: Combine assays (e.g., TBARS for lipid oxidation, ESR for free radical detection) to capture multi-modal evidence .
  • Meta-Analysis: Apply random-effects models to quantify heterogeneity across studies, reporting I² statistics .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection: Use Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Power Analysis: Precalculate sample sizes (G*Power) to ensure effect sizes (e.g., IC₅₀ shifts) are detectable .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to map this compound’s systemic effects?

  • Workflow:

Data Preprocessing: Normalize RNA-seq counts (DESeq2) and align metabolomic peaks (XCMS).

Pathway Enrichment: Use tools like MetaboAnalyst or GSEA to identify overrepresented pathways (e.g., NF-κB, PPARγ).

Network Analysis: Construct interaction networks (Cytoscape) to visualize cross-omics correlations .

  • Validation: Confirm key nodes via siRNA knockdown or pharmacological inhibition .

Methodological Guidelines

  • Data Presentation : Follow journal-specific standards (e.g., RSC guidelines for compound characterization, including ¹H/¹³C NMR shifts and HRMS data) .
  • Ethical Compliance : For human-cell studies, detail IRB approvals and informed consent protocols per .
  • Reproducibility : Archive raw data (e.g., spectra, chromatograms) in repositories like Zenodo, citing DOIs in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.